molecular formula C18H17Cl2N3O3 B11562014 3',4'-Dichloro-3-[(4-methoxybenzoyl)hydrazono]butyranilide

3',4'-Dichloro-3-[(4-methoxybenzoyl)hydrazono]butyranilide

Cat. No.: B11562014
M. Wt: 394.2 g/mol
InChI Key: IUZPSGHIALCCEJ-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-N-(3,4-DICHLOROPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE: is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(3,4-DICHLOROPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core butanamide structure, followed by the introduction of the dichlorophenyl and methoxyphenyl groups through substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over reaction parameters, reducing the risk of impurities and enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound may be used to study the effects of specific structural modifications on biological activity. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry: In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3E)-N-(3,4-DICHLOROPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    Dichloroaniline: A compound with a similar dichlorophenyl group but lacking the methoxyphenyl and imino groups.

    Methoxyphenyl derivatives: Compounds that share the methoxyphenyl group but differ in other structural aspects.

Uniqueness: The uniqueness of (3E)-N-(3,4-DICHLOROPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE lies in its combination of dichlorophenyl and methoxyphenyl groups, along with the imino functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-4-methoxybenzamide

InChI

InChI=1S/C18H17Cl2N3O3/c1-11(9-17(24)21-13-5-8-15(19)16(20)10-13)22-23-18(25)12-3-6-14(26-2)7-4-12/h3-8,10H,9H2,1-2H3,(H,21,24)(H,23,25)/b22-11+

InChI Key

IUZPSGHIALCCEJ-SSDVNMTOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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